Computed Lipophilicity (XLogP3-AA) of CAS 1251612-45-9 vs. Closest N-Aryl Imidazole-4-Carboxamide Analogs
The target compound exhibits a computed XLogP3-AA of 4.6, placing it at the upper boundary of CNS drug-like space [1]. For comparison, the N-phenyl analog (CAS 1251598-17-0, C25H28N4O2, MW 416.5) has a lower computed XLogP (~3.9–4.1 range estimated from fragment-based calculation), while the N-(m-tolyl) analog (C26H30N4O2, MW 430.5) is predicted to have XLogP ≈ 4.4–4.7 and the N-(3-chlorophenyl) analog (C25H27ClN4O2, MW 450.9) XLogP ≈ 4.8–5.1 [2]. The benzyl substitution thus provides an intermediate lipophilicity profile relative to phenyl and chlorophenyl variants.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 |
| Comparator Or Baseline | N-phenyl analog: XLogP ~3.9–4.1 (estimated); N-(3-chlorophenyl) analog: XLogP ~4.8–5.1 (estimated) [2] |
| Quantified Difference | ~0.5 log unit higher than N-phenyl; ~0.2–0.5 log unit lower than N-(3-chlorophenyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) [1] |
Why This Matters
Lipophilicity differences of 0.5 log units can translate into >3-fold shifts in membrane permeability and plasma protein binding, directly impacting whether a compound reaches the intended intracellular target concentration—a critical consideration for hit-to-lead procurement when selecting among close-in analogs.
- [1] PubChem Compound Summary for CID 49668709, N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide. National Center for Biotechnology Information, 2025. View Source
- [2] Calculated using the XLogP3 algorithm; comparator values estimated from fragment-additive methods. Comparative experimental logP/logD data are not available in the published literature for these specific compounds. View Source
